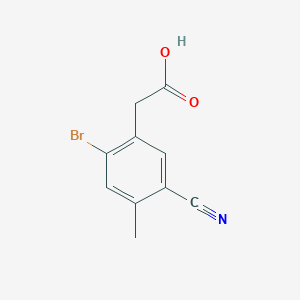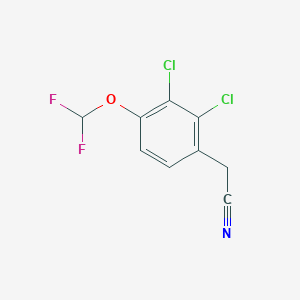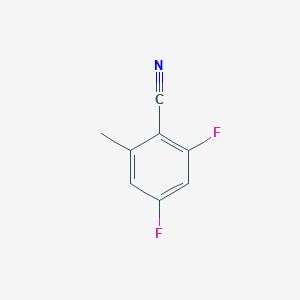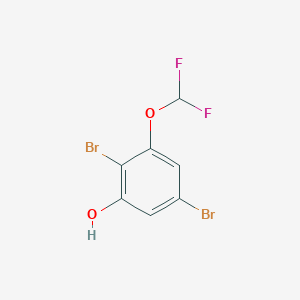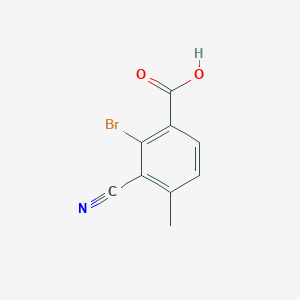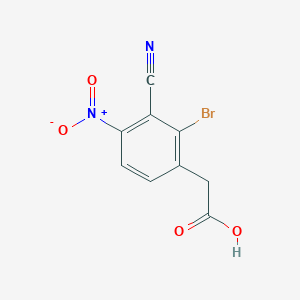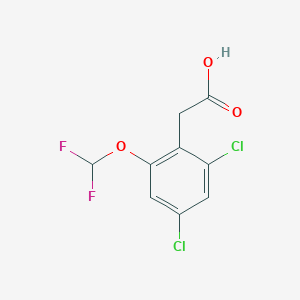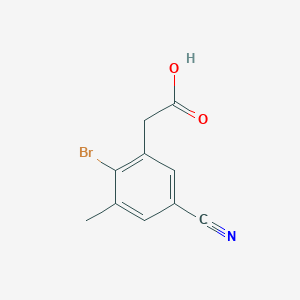
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid
説明
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid, also known as 2-BCMPA, is a brominated phenylacetic acid derivative that has been widely studied for its potential applications in scientific research. 2-BCMPA is a synthetic compound that can be synthesized using bromination of 3-methylphenylacetic acid. This compound has been researched for its biochemical and physiological effects, and its potential applications in laboratory experiments.
作用機序
The mechanism of action of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid is not fully understood. It is believed that this compound may interact with certain proteins and enzymes in the body, resulting in changes in their structure and function. It is also believed that this compound may interact with DNA, resulting in changes in its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal studies. In addition, this compound has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in inflammation.
実験室実験の利点と制限
The advantages of using 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid in laboratory experiments include its high purity, its low cost, and its ability to be synthesized in a relatively short amount of time. The disadvantages of using this compound in laboratory experiments include its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
For research on 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid include further studies on its biochemical and physiological effects, its potential applications in drug development, and its potential applications in other areas of scientific research. Additionally, further research should be conducted to better understand its mechanism of action and to further develop methods for its synthesis. Finally, further research should be conducted to explore the potential toxicity of this compound and to develop methods to reduce its toxicity.
科学的研究の応用
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of bromination on the structure and function of proteins. It has also been used to study the effects of bromination on enzyme-catalyzed reactions, and to study the effects of bromination on the structure and function of DNA. In addition, this compound has been studied for its potential applications in drug development, as it has been shown to have potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2-(2-bromo-5-cyano-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(5-12)3-8(10(6)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEGSHLRHRPRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




